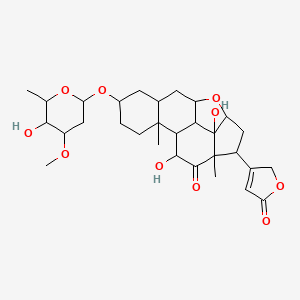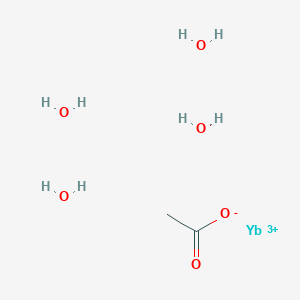
Ytterbium(3+);acetate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(3+);acetate;tetrahydrate is an inorganic salt composed of ytterbium and acetic acid, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O . It appears as colorless crystals that are soluble in water and can form hydrates . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium(3+);acetate;tetrahydrate can be synthesized through the reaction of ytterbium oxide or ytterbium hydroxide with acetic acid. The reaction typically involves dissolving ytterbium oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled reaction of ytterbium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium(3+);acetate;tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.
Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids can yield ytterbium salts, while coordination with different ligands can produce various ytterbium complexes .
Aplicaciones Científicas De Investigación
Ytterbium(3+);acetate;tetrahydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which ytterbium(3+);acetate;tetrahydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. For example, in biomedical imaging, the ytterbium complexes can enhance near-infrared luminescence, allowing for deeper tissue penetration and improved imaging resolution .
Comparación Con Compuestos Similares
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in similar applications but with different chemical properties.
Ytterbium(III) nitrate: Known for its solubility in water and use in various chemical reactions.
Ytterbium(III) oxide: Used in the production of high-purity ytterbium compounds and as a catalyst.
Uniqueness
Ytterbium(3+);acetate;tetrahydrate is unique due to its ability to form stable hydrates and its solubility in water. Its specific coordination chemistry and luminescent properties make it particularly valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C2H11O6Yb+2 |
|---|---|
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
ytterbium(3+);acetate;tetrahydrate |
InChI |
InChI=1S/C2H4O2.4H2O.Yb/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;;;;;+3/p-1 |
Clave InChI |
JOZIFEABGYWMPQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].O.O.O.O.[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


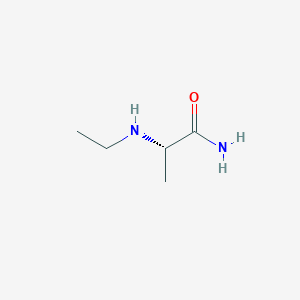
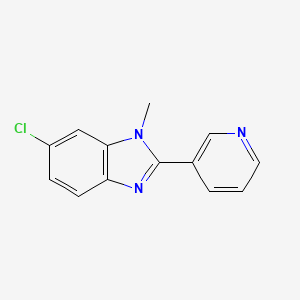
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
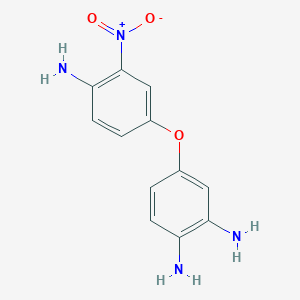
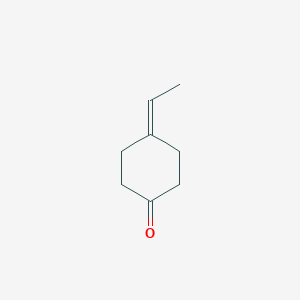
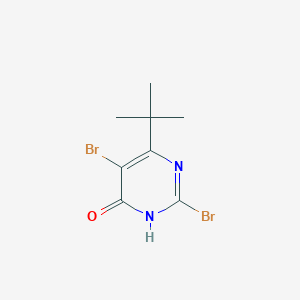
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)

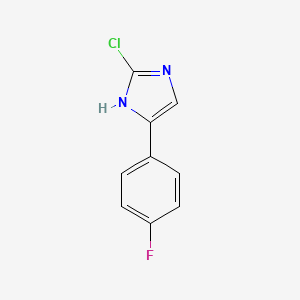
![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)

